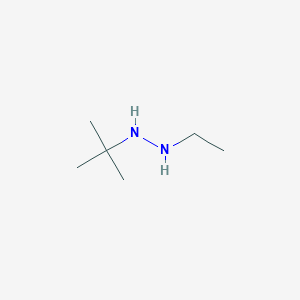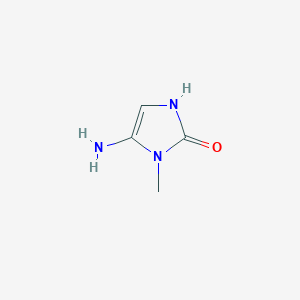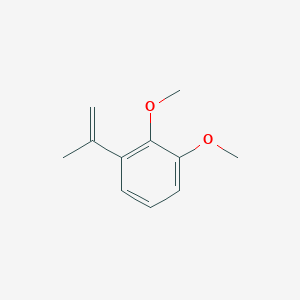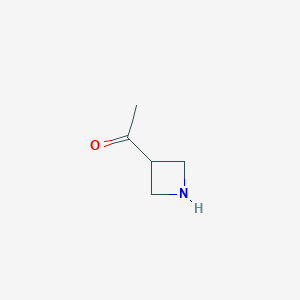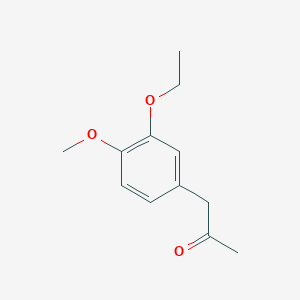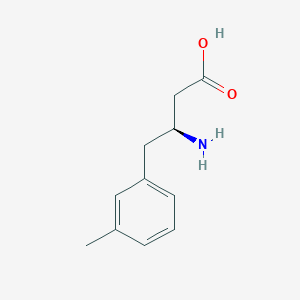
(3S)-3-amino-4-(3-methylphenyl)butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-amino-4-(m-tolyl)butanoic acid is a chiral amino acid derivative with a specific stereochemistry at the third carbon atom This compound is characterized by the presence of an amino group, a carboxylic acid group, and a substituted aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-4-(m-tolyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (S)-3-amino-4-phenylbutanoic acid.
Substitution Reaction: The phenyl group is substituted with a methyl group at the meta position using a Friedel-Crafts alkylation reaction. This involves the use of a methylating agent such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired (S)-3-amino-4-(m-tolyl)butanoic acid.
Industrial Production Methods
Industrial production of (S)-3-amino-4-(m-tolyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-amino-4-(m-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 3-nitro-4-(m-tolyl)butanoic acid.
Reduction: Formation of 3-amino-4-(m-tolyl)butanol.
Substitution: Formation of 3-amino-4-(m-tolyl)-2-nitrobutanoic acid or 3-amino-4-(m-tolyl)-2-bromobutanoic acid.
Applications De Recherche Scientifique
(S)-3-amino-4-(m-tolyl)butanoic acid has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-amino-4-(m-tolyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-amino-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of a methyl-substituted aromatic ring.
(S)-3-amino-4-(p-tolyl)butanoic acid: Similar structure but with a para-substituted methyl group on the aromatic ring.
Uniqueness
(S)-3-amino-4-(m-tolyl)butanoic acid is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to different interactions with molecular targets compared to its para-substituted counterpart.
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
(3S)-3-amino-4-(3-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
Clé InChI |
SMOOMZALOMCYEF-JTQLQIEISA-N |
SMILES isomérique |
CC1=CC(=CC=C1)C[C@@H](CC(=O)O)N |
SMILES canonique |
CC1=CC(=CC=C1)CC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


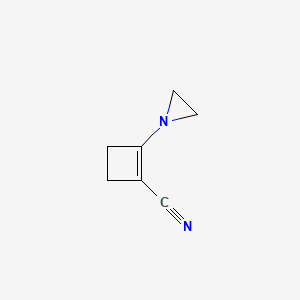


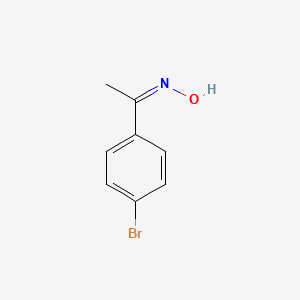

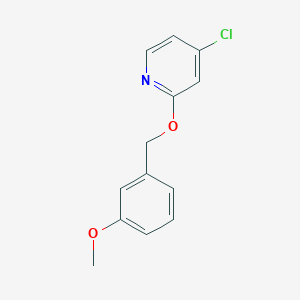
![2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
